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Compound of Interest

Compound Name: Morpholinoacetonitrile

Cat. No.: B1361388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Morpholinoacetonitrile, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic

compound incorporating a morpholine ring and a nitrile functional group. The morpholine

moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting

favorable physicochemical and pharmacokinetic properties to drug candidates, including

improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic

handle, can participate in various chemical transformations and can also contribute to the

biological activity of a molecule. This technical guide provides a comprehensive overview of the

core physicochemical properties of Morpholinoacetonitrile, detailed experimental protocols

for their determination, and a discussion of its potential biological relevance based on the

broader class of morpholine derivatives.

Physicochemical Properties
The fundamental physicochemical properties of Morpholinoacetonitrile are crucial for its

handling, formulation, and potential application in drug discovery and development. A summary

of these properties is presented in the table below.
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Property Value Source(s)

Molecular Formula C₆H₁₀N₂O [1]

Molecular Weight 126.16 g/mol [2]

Melting Point 62 °C [2]

Boiling Point 124 °C at 23 mmHg [2]

Density (Predicted) 1.055 ± 0.06 g/cm³ [3]

pKa (Predicted) 2.79 ± 0.10 [3]

logP (Predicted) -0.3 [1]

Solubility Soluble in Methanol [3]

Appearance
White to almost white powder

or crystals

Experimental Protocols
Detailed experimental procedures are essential for the accurate determination and verification

of the physicochemical properties of Morpholinoacetonitrile. The following sections outline

standard methodologies for key experiments.

Synthesis of Morpholinoacetonitrile via Alkylation
A plausible and common method for the synthesis of Morpholinoacetonitrile is the

nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

Morpholine

Chloroacetonitrile[4]

A suitable base (e.g., potassium carbonate, triethylamine)

An appropriate solvent (e.g., acetonitrile, DMF)
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Sodium iodide (optional, as a catalyst)[5]

Procedure:

To a solution of morpholine in the chosen solvent, add the base.

If using, add a catalytic amount of sodium iodide.

Slowly add chloroacetonitrile to the reaction mixture with stirring.

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the

reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter off any inorganic salts.

Remove the solvent under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography or distillation

under reduced pressure, to yield pure Morpholinoacetonitrile.

Mandatory Visualization
Logical Workflow for the Synthesis of
Morpholinoacetonitrile
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General Synthesis Workflow for Morpholinoacetonitrile
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Morpholinoacetonitrile

Click to download full resolution via product page

Caption: A diagram illustrating the general synthetic route to Morpholinoacetonitrile.

Determination of Aqueous Solubility
The "shake-flask" method is a standard approach to determine the solubility of a compound in

water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1361388?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Add an excess amount of Morpholinoacetonitrile to a known volume of deionized water in

a sealed flask.

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to

ensure equilibrium is reached.

Allow the undissolved solid to settle.

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved

particles.

Analyze the concentration of Morpholinoacetonitrile in the filtrate using a suitable analytical

method, such as HPLC-UV or GC-MS.

The determined concentration represents the aqueous solubility of the compound at that

temperature.

Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa)

of a compound.

Procedure:

Prepare a solution of Morpholinoacetonitrile of known concentration in a suitable solvent

system (e.g., water or a water-methanol mixture).

Calibrate a pH meter with standard buffer solutions.

Immerse the pH electrode in the sample solution and record the initial pH.

Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known

increments.

Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration past the equivalence point.

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition
Coefficient)
The shake-flask method is the traditional and most common technique for the experimental

determination of logP.

Procedure:

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-

octanol.

Dissolve a known amount of Morpholinoacetonitrile in either the water-saturated n-octanol

or the n-octanol-saturated water.

Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

Shake the funnel vigorously for a set period to allow for partitioning of the compound

between the two phases.

Allow the two phases to separate completely.

Carefully collect samples from both the n-octanol and aqueous layers.

Determine the concentration of Morpholinoacetonitrile in each phase using a suitable

analytical method (e.g., HPLC-UV).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways
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While specific studies on the biological activity and signaling pathway involvement of

Morpholinoacetonitrile are not extensively documented in publicly available literature, the

broader class of morpholine-containing compounds exhibits a wide range of pharmacological

activities.[6][7][8] These activities include roles as anticancer, anti-inflammatory, and central

nervous system (CNS) active agents.[9][10]

The morpholine ring is often considered a "privileged structure" in drug discovery due to its

ability to improve the pharmacokinetic profile of a molecule.[10] It can enhance aqueous

solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can

lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a

hydrogen bond acceptor or be metabolized to other functional groups. The presence of both

the morpholine and nitrile moieties in Morpholinoacetonitrile suggests that it could be a

valuable building block for the synthesis of novel therapeutic agents. Further in vitro and in vivo

studies are necessary to elucidate the specific biological effects and potential signaling

pathway modulation of Morpholinoacetonitrile.

Conclusion
This technical guide has provided a detailed overview of the known physicochemical properties

of Morpholinoacetonitrile, along with standardized experimental protocols for their

determination. While specific biological data for this compound is limited, its structural features,

incorporating the pharmacologically significant morpholine ring, suggest its potential as a

valuable scaffold in drug discovery and development. The information presented herein serves

as a foundational resource for researchers and scientists working with this compound, enabling

its effective use in further synthetic and biological investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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